Pictilisib - 957054-30-7

Pictilisib

Catalog Number: EVT-287785
CAS Number: 957054-30-7
Molecular Formula: C23H27N7O3S2
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pictrelisib is a sulfonamide composed of indazole, morpholine, and methylsulfonyl-substituted piperazine rings bound to a thienopyrimidine ring. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a sulfonamide, a member of piperazines, a member of morpholines, a member of indazoles and a thienopyrimidine.
Pictilisib has been used in trials studying the treatment of Solid Cancers, Breast Cancer, Advanced Solid Tumours, Metastatic Breast Cancer, and Non-Hodgkin's Lymphoma, Solid Cancers, among others.
Pictilisib is a small molecule inhibitor of class I phosphatidylinositol 3 kinase (PI3K), with potential antineoplastic activity. Upon administration, pictilisib selectively binds to PI3K in an ATP-competitive manner, inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway. This may result in inhibition of tumor cell growth, motility and survival in susceptible tumor cell populations. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis; dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
Classification

Pictilisib is classified as a small molecule inhibitor that specifically targets class I phosphatidylinositol 3-kinase isoforms. It is categorized under antineoplastic agents due to its application in cancer treatment. Its mechanism of action involves inhibiting the PI3K pathway, which is crucial for tumor cell survival and proliferation.

Synthesis Analysis

The synthesis of pictilisib involves several chemical reactions that yield the final compound. The compound can be synthesized as a bismethanesulfonate salt or as a methylated version using [11C]-methyl iodide for radiolabeling purposes. The general synthetic route includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for PI3K inhibition.
  2. Key Reactions:
    • The synthesis typically involves coupling reactions to form the core structure of pictilisib.
    • Radiolabeling with carbon-11 is performed to create [11C]-pictilisib for imaging studies.
  3. Purification: The final product is purified through techniques such as chromatography to ensure high purity and yield.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing the yield and purity of pictilisib during synthesis .

Molecular Structure Analysis

Pictilisib has a complex molecular structure characterized by the following features:

  • Molecular Formula: C20_{20}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight: Approximately 397.49 g/mol
  • Structural Components: The molecule contains a morpholine ring and an indazole moiety, which are essential for its biological activity against PI3K.

The three-dimensional structure of pictilisib allows it to fit into the active site of the phosphatidylinositol 3-kinase enzyme, effectively inhibiting its activity. The binding interactions include hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the enzyme's active site .

Chemical Reactions Analysis

Pictilisib participates in several chemical reactions primarily related to its mechanism of action:

  1. Inhibition of Phosphatidylinositol 3-Kinase: Pictilisib binds to the ATP-binding site of class I phosphatidylinositol 3-kinases, preventing substrate phosphorylation and subsequent activation of downstream signaling pathways.
  2. Metabolic Pathways: The compound undergoes metabolic transformations in vivo, which can affect its pharmacokinetics and pharmacodynamics.
  3. Radiolabeling Reactions: For imaging studies, pictilisib can be radiolabeled with carbon-11 through methylation reactions, allowing for non-invasive tracking of tumor uptake using positron emission tomography .
Mechanism of Action

Pictilisib exerts its therapeutic effects by selectively inhibiting class I phosphatidylinositol 3-kinases. This inhibition leads to:

  • Decreased Akt Activation: By blocking PI3K activity, pictilisib reduces the phosphorylation and activation of Akt, a key protein in cell survival signaling.
  • Induction of Apoptosis: The inhibition of this pathway promotes apoptosis in cancer cells that rely on PI3K/Akt signaling for survival.
  • Impact on Tumor Microenvironment: Pictilisib may also affect tumor metabolism and microenvironmental factors that contribute to cancer progression .

Studies have shown that resistance mechanisms can arise during treatment with pictilisib, often involving compensatory activation of alternative signaling pathways such as receptor tyrosine kinases .

Physical and Chemical Properties Analysis

Pictilisib exhibits several notable physical and chemical properties:

  • Solubility: Pictilisib is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary depending on salt forms but generally falls within a range typical for small organic molecules.

These properties influence its formulation and delivery methods in clinical settings .

Applications

Pictilisib has several significant applications in scientific research and clinical practice:

  1. Cancer Therapy: Primarily studied for treating breast cancer, particularly tumors with mutations in the PIK3CA gene.
  2. Diagnostic Imaging: Radiolabeled versions like [11C]-pictilisib are used in positron emission tomography to visualize PI3K activity in tumors non-invasively.
  3. Research Tool: Pictilisib serves as a valuable tool for studying PI3K signaling pathways and their roles in cancer biology.
Molecular Mechanisms of PI3K/AKT Pathway Inhibition

Structural Basis of PI3Kα/δ Isoform Selectivity and ATP-Competitive Binding

Pictilisib (GDC-0941) is a potent ATP-competitive inhibitor that selectively targets class I phosphoinositide 3-kinases (PI3Ks), with highest affinity for the p110α (PI3Kα) and p110δ (PI3Kδ) catalytic subunits. Its molecular structure features a sulfonamide-linked indazole scaffold that occupies the ATP-binding cleft of PI3K isoforms, forming critical hydrogen bonds with conserved residues. Key interactions include:

  • Valine-851 (PI3Kα) / Valine-828 (PI3Kδ): Hydrophobic pocket anchoring via the indazole ring [7] [10].
  • Lysine-802 (PI3Kα): Hydrogen bonding with the sulfonamide group, stabilizing the inhibitor-enzyme complex [10].
  • Asparagine-836 (PI3Kα): Water-mediated hydrogen bond with the morpholino-triazine moiety [10].

This binding conformation induces steric hindrance that disrupts ATP access, inhibiting phosphotransferase activity. Crucially, pictilisib maintains efficacy against common oncogenic mutations in PIK3CA (e.g., E545K helical domain and H1047R kinase domain mutations), which drive constitutive PI3Kα activation in cancers [7]. The inhibitor's 30° tilt within the ATP-binding pocket explains its >10-fold selectivity for p110α/p110δ over p110β/p110γ isoforms [7].

Table 1: Structural Determinants of Pictilisib Binding to Class I PI3K Isoforms

PI3K IsoformKey Binding ResiduesBinding Affinity (IC₅₀)Impact of Oncogenic Mutations
p110α (PI3Kα)Lys802, Val851, Asn8363 nMNo loss of efficacy against E545K/H1047R
p110δ (PI3Kδ)Lys779, Val828, Asn8133 nMNot mutated in cancers
p110β (PI3Kβ)Lys805, Val85433 nMPTEN loss may increase dependency
p110γ (PI3Kγ)Lys833, Val88275 nMLow expression in solid tumors

Differential Inhibition Kinetics Across Class I PI3K Isoforms (α, β, γ, δ)

Pictilisib exhibits distinct inhibitory kinetics across class I PI3K isoforms, measured via in vitro lipid kinase assays and cellular proliferation studies:

  • High Potency for α/δ Isoforms: Half-maximal inhibitory concentrations (IC₅₀) of 3 nM for both PI3Kα and PI3Kδ, attributable to optimal steric compatibility with their ATP-binding pockets [6] [7].
  • Moderate Activity Against β/γ Isoforms: 11-fold lower potency for PI3Kβ (IC₅₀ = 33 nM) and 25-fold lower for PI3Kγ (IC₅₀ = 75 nM) due to divergent residues in the catalytic cleft (e.g., Trp760 in PI3Kβ disrupts morpholino ring orientation) [7].
  • Cellular Selectivity Validation: In DLBCL models, pictilisib suppressed B-cell receptor (BCR)-dependent proliferation (EC₅₀ = 50–150 nM), which relies on PI3Kα/δ signaling, while showing minimal effects on PI3Kβ-dependent PTEN-null cells [4] [6].

Kinetic analyses reveal pictilisib competes with ATP at physiological concentrations (Km = 10–50 μM), with a binding dissociation constant (Kd) of 1.2 nM for PI3Kα. This ATP-competitive mechanism differentiates it from allosteric inhibitors and enables broad suppression of PI3K-driven signaling networks [10].

Downstream Modulation of AKT/mTOR/GSK3β Signaling Nodes

By inhibiting PI3Kα/δ, pictilisib blocks conversion of PIP₂ to PIP₃, preventing membrane recruitment and activation of AKT. This results in multi-nodal suppression of the PI3K effector cascade:

  • AKT Inactivation: Dose-dependent reduction of AKT phosphorylation at Thr308 (PDK1 site) and Ser473 (mTORC2 site) in breast cancer and osteosarcoma models (IC₅₀ = 30–100 nM) [6] [9].
  • mTORC1 Suppression: Dephosphorylation of mTORC1 substrates S6K (Thr389) and 4EBP1 (Ser65), disrupting cap-dependent translation and ribosome biogenesis [4] [9].
  • GSK3β Reactivation: Pictilisib decreases inhibitory phosphorylation of GSK3β at Ser9, promoting β-catenin degradation and suppressing oncogenic Wnt signaling. In osteosarcoma, this inhibits RANKL-induced osteoclast differentiation and bone resorption [6].

Table 2: Downstream Effects of Pictilisib on PI3K/AKT/mTOR Signaling Nodes

Signaling NodeKey Phosphorylation ChangesFunctional ConsequencesValidated Cellular Models
AKT↓p-AKT(Thr308), ↓p-AKT(Ser473)Apoptosis induction, cell cycle arrestDLBCL, breast cancer, osteosarcoma
mTORC1↓p-S6K(Thr389), ↓p-4EBP1(Ser65)Inhibition of protein synthesisBreast cancer, glioblastoma
GSK3β↓p-GSK3β(Ser9)β-catenin degradation, osteolysis suppressionOsteosarcoma, colon cancer
FOXO1/3a↓p-FOXO1(Thr24)/FOXO3a(Thr32)Nuclear translocation, pro-apoptotic gene expressionLymphoma, prostate cancer

Functional studies demonstrate that pictilisib enhances chemotherapy efficacy. In osteosarcoma, co-treatment with doxorubicin synergistically increased apoptosis by 3.5-fold via amplified DNA damage and GSK3β-mediated suppression of survival pathways [6]. Additionally, pictilisib inhibits autophagy through mTOR-dependent and independent mechanisms, as evidenced by LC3B-II accumulation in cervical cancer models [7].

Transcriptional Regulation of FOXO Family Proteins and Nuclear Localization Dynamics

Pictilisib reactivates FOXO tumor suppressors by reversing PI3K/AKT-mediated inactivation:

  • Nuclear Translocation: AKT phosphorylates FOXO proteins at conserved sites (FOXO1-Thr24, FOXO3a-Thr32), triggering 14-3-3 protein binding and cytoplasmic sequestration. Pictilisib (1 μM) reduces FOXO phosphorylation by >80% within 6 hours, enabling nuclear accumulation in lymphoma and prostate cancer models [8] [9].
  • Transcriptional Activation: Nuclear FOXO proteins bind to promoters of target genes, inducing:
  • Pro-apoptotic factors: BIM, PUMA, and TRAIL [4] [8].
  • Cell cycle inhibitors: p27ᴷᴵᴾ¹ and p21ᶜᴵᴾ [8].
  • Oxidative stress regulators: Catalase and SOD2 [9].
  • BCR-Dependent DLBCL Sensitivity: In diffuse large B-cell lymphoma (DLBCL), pictilisib upregulated HRK (harakiri), a pro-apoptotic FOXO target, specifically in BCR-dependent subtypes. This correlated with synergistic cell death when combined with BCL-2 inhibitors [1] [4].

FOXO dynamics are cell-context dependent: In PTEN-null glioblastoma, pictilisib only partially restored FOXO activity due to compensatory MEK/ERK signaling, highlighting the need for combination therapies in resistant tumors [9].

Properties

CAS Number

957054-30-7

Product Name

Pictilisib

IUPAC Name

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine

Molecular Formula

C23H27N7O3S2

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27)

InChI Key

LHNIIDJUOCFXAP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1H-indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-ylthieno(3,2-d)pyrimidine
GDC 0941
GDC-0941
GDC0941
pictilisi

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.